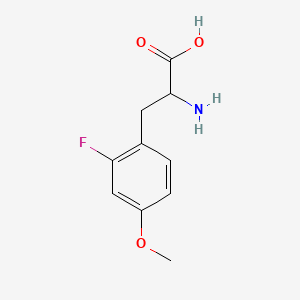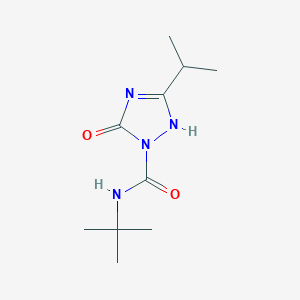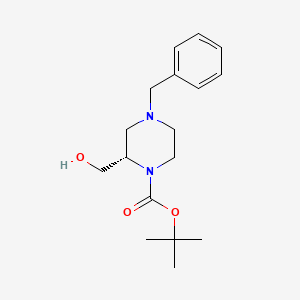
N-tert-butyl-5-(2-hydroxypropan-2-yl)-3-oxo-1H-1,2,4-triazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-5-(2-hydroxypropan-2-yl)-3-oxo-1H-1,2,4-triazole-2-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a tert-butyl group, and a hydroxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-5-(2-hydroxypropan-2-yl)-3-oxo-1H-1,2,4-triazole-2-carboxamide typically involves the reaction of tert-butyl hydrazine with a suitable carboxylic acid derivative. The process can be summarized as follows:
Formation of Hydrazide Intermediate: Tert-butyl hydrazine reacts with a carboxylic acid derivative to form a hydrazide intermediate.
Cyclization: The hydrazide intermediate undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the triazole ring.
Substitution: The hydroxypropan-2-yl group is introduced through a substitution reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-5-(2-hydroxypropan-2-yl)-3-oxo-1H-1,2,4-triazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkylating agents like alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N-tert-butyl-5-(2-hydroxypropan-2-yl)-3-oxo-1H-1,2,4-triazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: It serves as a tool in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of N-tert-butyl-5-(2-hydroxypropan-2-yl)-3-oxo-1H-1,2,4-triazole-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The hydroxypropan-2-yl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide
- tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
N-tert-butyl-5-(2-hydroxypropan-2-yl)-3-oxo-1H-1,2,4-triazole-2-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a triazole ring with a hydroxypropan-2-yl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-tert-butyl-5-(2-hydroxypropan-2-yl)-3-oxo-1H-1,2,4-triazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-9(2,3)12-8(16)14-7(15)11-6(13-14)10(4,5)17/h17H,1-5H3,(H,12,16)(H,11,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWLJHDVGCZVBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1C(=O)N=C(N1)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)N1C(=O)N=C(N1)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-4-ium-2-carboxylate](/img/structure/B7827145.png)
![(2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-4-ium-2-carboxylate](/img/structure/B7827150.png)
![[Amino(carboxymethylsulfanyl)methylidene]azanium;chloride](/img/structure/B7827156.png)



